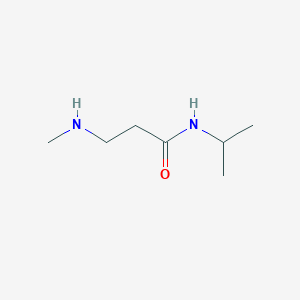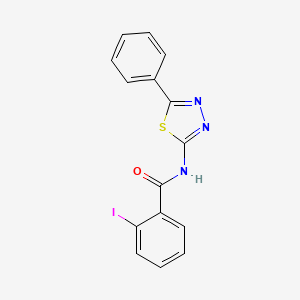
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The substituents on the thiazole ring can significantly affect these interactions .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiazole derivatives are known to have a wide range of biological effects, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Vorbereitungsmethoden
The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide typically involves a multi-step process. One common synthetic route is as follows:
Analyse Chemischer Reaktionen
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cancer cell metabolism and mitosis.
Biological Research: It is used in studies investigating the biological activities of thiazole derivatives, including their antibacterial, antifungal, and anti-inflammatory properties.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting various diseases.
Vergleich Mit ähnlichen Verbindungen
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide can be compared with other thiazole derivatives, such as:
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide: This compound also exhibits anticancer properties and inhibits similar enzymes.
4-(2,4-Dimethylphenyl)thiazol-2-amine: A precursor in the synthesis of this compound, it has similar biological activities.
The uniqueness of this compound lies in its specific tosylacetamide group, which may enhance its biological activity and selectivity compared to other thiazole derivatives.
Eigenschaften
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-13-4-7-16(8-5-13)27(24,25)12-19(23)22-20-21-18(11-26-20)17-9-6-14(2)10-15(17)3/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLXZIDQVGCZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2744710.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2744711.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B2744713.png)

![2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2744717.png)

![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one](/img/structure/B2744719.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2744720.png)


![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2744729.png)
